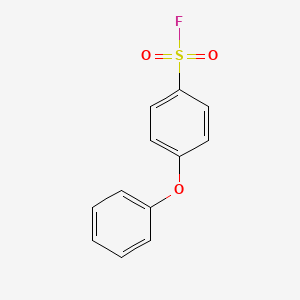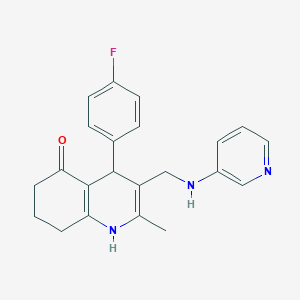
4-(4-Fluorophenyl)-2-methyl-3-((pyridin-3-ylamino)methyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 5(1H)-one, 4-(4-fluorophényl)-2-méthyl-3-((pyridin-3-ylamino)méthyl)-4,6,7,8-tétrahydroquinoline est un composé organique complexe appartenant à la classe des tétrahydroquinolines. Ce composé est caractérisé par la présence d'un groupe fluorophényle, d'un groupe pyridinylamino et d'un noyau tétrahydroquinoline.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 5(1H)-one, 4-(4-fluorophényl)-2-méthyl-3-((pyridin-3-ylamino)méthyl)-4,6,7,8-tétrahydroquinoline implique généralement des réactions organiques en plusieurs étapes. Une voie de synthèse courante comprend les étapes suivantes :
Formation du noyau tétrahydroquinoline : Cela peut être réalisé par une réaction de Pictet-Spengler, où un aldéhyde ou une cétone réagit avec une amine en présence d'un catalyseur acide.
Introduction du groupe fluorophényle : Cette étape implique souvent une réaction de substitution aromatique nucléophile où un dérivé de fluorobenzène est introduit.
Attachement du groupe pyridinylamino : Cela peut être fait par une réaction de substitution nucléophile où la pyridinylamine est attachée à la structure de base.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l'optimisation des voies de synthèse ci-dessus afin de garantir un rendement et une pureté élevés. Cela comprend l'utilisation de catalyseurs avancés, de conditions de réaction contrôlées et de techniques de purification telles que la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Le 5(1H)-one, 4-(4-fluorophényl)-2-méthyl-3-((pyridin-3-ylamino)méthyl)-4,6,7,8-tétrahydroquinoline peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut introduire des groupes fonctionnels contenant de l'oxygène.
Réduction : Cette réaction peut éliminer des groupes fonctionnels contenant de l'oxygène ou réduire les doubles liaisons.
Substitution : Cette réaction peut remplacer un groupe fonctionnel par un autre.
Réactifs et conditions courants
Oxydation : Les réactifs courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Les réactifs courants comprennent le borohydrure de sodium (NaBH4) et l'hydrure de lithium et d'aluminium (LiAlH4).
Substitution : Les réactifs courants comprennent les agents halogénants comme le brome (Br2) et les agents chlorants comme le chlorure de thionyle (SOCl2).
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des cétones ou des acides carboxyliques, tandis que la réduction peut donner des alcools ou des alcanes.
4. Applications de la recherche scientifique
Le 5(1H)-one, 4-(4-fluorophényl)-2-méthyl-3-((pyridin-3-ylamino)méthyl)-4,6,7,8-tétrahydroquinoline a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme élément de construction dans la synthèse de molécules organiques plus complexes.
Biologie : Il est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Il est étudié pour ses effets thérapeutiques potentiels et comme composé principal dans la découverte de médicaments.
Industrie : Il est utilisé dans le développement de nouveaux matériaux et comme catalyseur dans diverses réactions chimiques.
5. Mécanisme d'action
Le mécanisme d'action du 5(1H)-one, 4-(4-fluorophényl)-2-méthyl-3-((pyridin-3-ylamino)méthyl)-4,6,7,8-tétrahydroquinoline implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les cibles et les voies moléculaires exactes dépendent de l'application et du contexte d'utilisation spécifiques.
Applications De Recherche Scientifique
4-(4-Fluorophenyl)-2-methyl-3-((pyridin-3-ylamino)methyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 4-(4-Fluorophenyl)-2-methyl-3-((pyridin-3-ylamino)methyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
- 5(1H)-one, 4-(4-chlorophényl)-2-méthyl-3-((pyridin-3-ylamino)méthyl)-4,6,7,8-tétrahydroquinoline
- 5(1H)-one, 4-(4-bromophényl)-2-méthyl-3-((pyridin-3-ylamino)méthyl)-4,6,7,8-tétrahydroquinoline
- 5(1H)-one, 4-(4-méthylphényl)-2-méthyl-3-((pyridin-3-ylamino)méthyl)-4,6,7,8-tétrahydroquinoline
Unicité
L'unicité du 5(1H)-one, 4-(4-fluorophényl)-2-méthyl-3-((pyridin-3-ylamino)méthyl)-4,6,7,8-tétrahydroquinoline réside dans la présence du groupe fluorophényle, qui peut conférer des propriétés électroniques et stériques distinctes.
Propriétés
Numéro CAS |
476483-06-4 |
|---|---|
Formule moléculaire |
C22H22FN3O |
Poids moléculaire |
363.4 g/mol |
Nom IUPAC |
4-(4-fluorophenyl)-2-methyl-3-[(pyridin-3-ylamino)methyl]-4,6,7,8-tetrahydro-1H-quinolin-5-one |
InChI |
InChI=1S/C22H22FN3O/c1-14-18(13-25-17-4-3-11-24-12-17)21(15-7-9-16(23)10-8-15)22-19(26-14)5-2-6-20(22)27/h3-4,7-12,21,25-26H,2,5-6,13H2,1H3 |
Clé InChI |
HGBPGPZOUBVYDI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=C(C=C3)F)CNC4=CN=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-[(E)-[3-(furan-2-yl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]iminomethyl]phenoxy]acetic acid](/img/structure/B12052391.png)
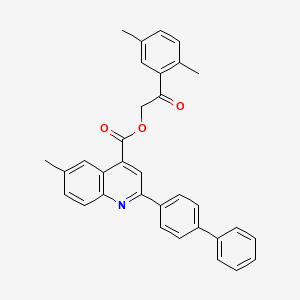
![3-Benzyl-3-bromo-3-methyl-3l-5-azabicyclo[3.3.1]nonan-7-one, AldrichCPR](/img/structure/B12052414.png)
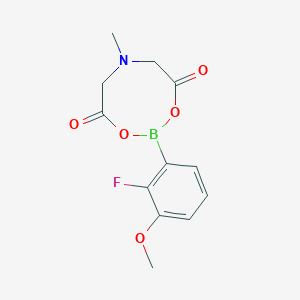



![6-{(5Z)-5-[(3-{4-[(4-Fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-YL}hexanoic acid](/img/structure/B12052446.png)


![Methyl 3-[4-(1-amino-2-tert-butoxy-2-oxoethyl)phenyl]propionate, AldrichCPR](/img/structure/B12052465.png)
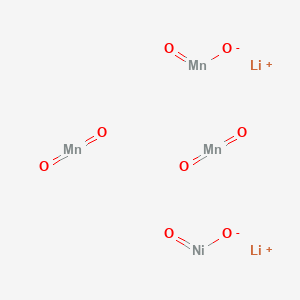
![1-hexyl-2-hydroxy-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B12052478.png)
